molecular formula C12H14N2O2S B11789626 4-(Ethylsulfonyl)-3-(o-tolyl)-1H-pyrazole

4-(Ethylsulfonyl)-3-(o-tolyl)-1H-pyrazole

Cat. No.: B11789626
M. Wt: 250.32 g/mol
InChI Key: BGUBQVGGSJXESO-UHFFFAOYSA-N
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Description

4-(Ethylsulfonyl)-3-(o-tolyl)-1H-pyrazole is an organic compound featuring a pyrazole ring substituted with an ethylsulfonyl group at the 4-position and an o-tolyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethylsulfonyl)-3-(o-tolyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, forming the pyrazole core.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation reactions using ethylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the o-Tolyl Group: The o-tolyl group can be introduced through a coupling reaction, such as a Suzuki coupling, using an appropriate boronic acid derivative and a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Ethylsulfonyl)-3-(o-tolyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

4-(Ethylsulfonyl)-3-(o-tolyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Ethylsulfonyl)-3-(o-tolyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved would depend on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylsulfonyl)-3-(o-tolyl)-1H-pyrazole: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

    4-(Ethylsulfonyl)-3-(p-tolyl)-1H-pyrazole: Similar structure but with a p-tolyl group instead of an o-tolyl group.

    4-(Ethylsulfonyl)-3-phenyl-1H-pyrazole: Similar structure but with a phenyl group instead of an o-tolyl group.

Uniqueness

4-(Ethylsulfonyl)-3-(o-tolyl)-1H-pyrazole is unique due to the specific combination of substituents on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of both the ethylsulfonyl and o-tolyl groups can provide distinct steric and electronic properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H14N2O2S

Molecular Weight

250.32 g/mol

IUPAC Name

4-ethylsulfonyl-5-(2-methylphenyl)-1H-pyrazole

InChI

InChI=1S/C12H14N2O2S/c1-3-17(15,16)11-8-13-14-12(11)10-7-5-4-6-9(10)2/h4-8H,3H2,1-2H3,(H,13,14)

InChI Key

BGUBQVGGSJXESO-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(NN=C1)C2=CC=CC=C2C

Origin of Product

United States

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